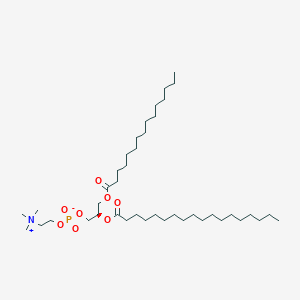
1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the 1- and 2-acyl groups are specified as pentadecanoyl and octadecanoyl respectively. It has a role as a mouse metabolite and a rat metabolite. It derives from a pentadecanoic acid and an octadecanoic acid.
PC(15:0/18:0), also known as gpcho(33:0) or lecithin, belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(15:0/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(15:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(15:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(15:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(15:0/18:0) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(15:0/18:0) can be biosynthesized from S-adenosylmethionine and pe-nme2(15:0/18:0); which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(15:0/18:0) can be biosynthesized from CDP-choline and DG(15:0/18:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(15:0/18:0) and L-serine can be converted into choline and PS(15:0/18:0) through the action of the enzyme phosphatidylserine synthase. In humans, PC(15:0/18:0) is involved in phosphatidylethanolamine biosynthesis pe(15:0/18:0) pathway and phosphatidylcholine biosynthesis PC(15:0/18:0) pathway.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthetic Methods : The synthesis of similar phosphatidylcholines, including arsenic-containing variants, provides insights into their potential biological and toxicological properties in food (Guttenberger et al., 2017).
- Molecular Organization Studies : Using NMR techniques, the molecular organization in multibilayers formed by related phospholipids is explored, contributing to understanding their structural behavior (Halladay et al., 1990).
Physicochemical Properties
- Critical Micellar Concentration : Studies on analogous compounds provide valuable data on their micellar concentration and physical chemical characteristics, important in various biological contexts (Kramp et al., 1984).
- UV and DSC Analyses : UV and DSC measurements of mixtures with fatty acids reveal the dependency of phase transition on lipid mixture composition (Hasegawa et al., 1991).
Biological Interactions
- Ion Channel Interactions : Research on the interaction of similar phospholipids with plasma membrane ion channels can provide insights into their potential biomedical applications (Potier et al., 2011).
- Hydrocarbon Chain Packing in Bilayers : Studies on lecithins with similar structures provide information on hydrocarbon chain packing and molecular motion in bilayers, crucial for understanding membrane dynamics (Barton & Gunstone, 1975).
Applications in Liposome Formation
- Polymerized Liposomes : Research on the synthesis of polymerized liposomes using similar compounds under mild conditions can inform their use in drug delivery and membrane studies (Sadownik et al., 1986).
Eigenschaften
Produktname |
1-Pentadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C41H82NO8P |
Molekulargewicht |
748.1 g/mol |
IUPAC-Name |
[(2R)-2-octadecanoyloxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/t39-/m1/s1 |
InChI-Schlüssel |
SKPMPGXBXHJZPS-LDLOPFEMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



](/img/structure/B1251915.png)
![13-[1-(13-Pyridin-3-yltridecyl)pyridin-1-ium-3-yl]tridecan-1-ol](/img/structure/B1251919.png)
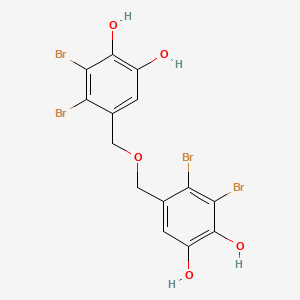
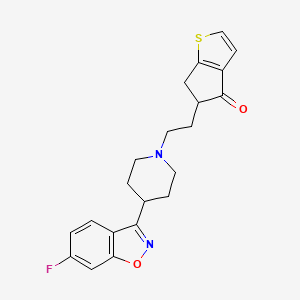
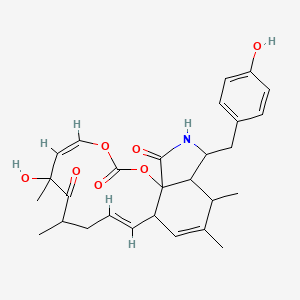
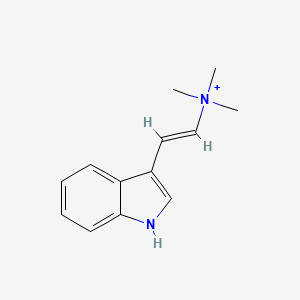
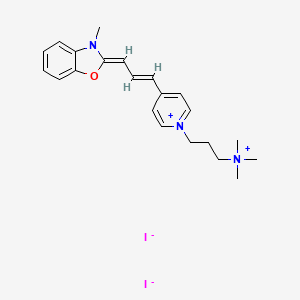
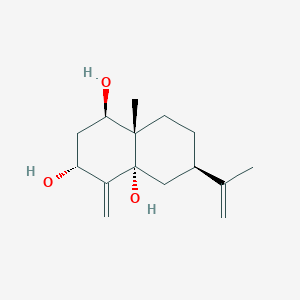
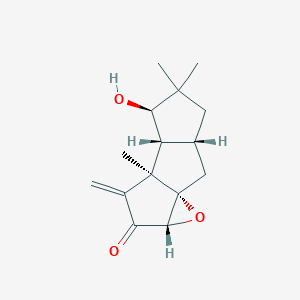
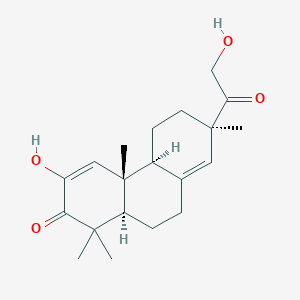
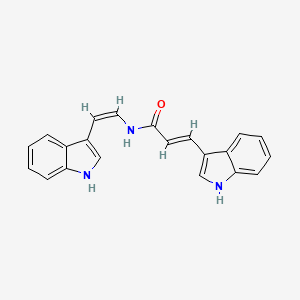
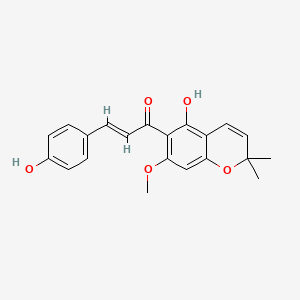
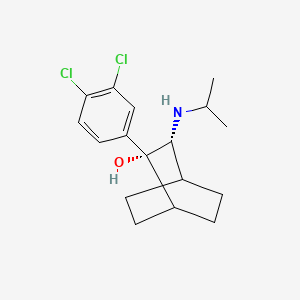
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)